BenchChemオンラインストアへようこそ!

N-Boc-dolaproine

ADC Payload Synthesis Dolastatin 10 Analogues Chiral Building Block

N-Boc-dolaproine (N-Boc-Dap, (2R,3R)-BOC-dolaproine) is a synthetic, non-proteinogenic β-methoxy-γ-amino acid and a pivotal building block in the assembly of dolastatin 10 and auristatin-class cytotoxic payloads for antibody–drug conjugates (ADCs). It is characterized by its defined (2R,3R,4S) stereochemistry, a tert-butoxycarbonyl (Boc) protecting group, and its role as the dolaproine (Dap) residue within the pentapeptide dolastatin 10.

Molecular Formula C14H25NO5
Molecular Weight 287.35 g/mol
CAS No. 120205-50-7
Cat. No. B032731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-dolaproine
CAS120205-50-7
SynonymsN-Boc-dolaproine;  [2S-[2R*(αS*,βS*)]]-1-[(1,1-Dimethylethoxy)carbonyl]-β-methoxy-α-methyl-2-pyrrolidinepropanoic Acid;  (αR,βR,2S)-1-[(1,1-Dimethylethoxy)carbonyl]-β-methoxy-α-methyl-2-pyrrolidinepropanoic Acid; 
Molecular FormulaC14H25NO5
Molecular Weight287.35 g/mol
Structural Identifiers
SMILESCC(C(C1CCCN1C(=O)OC(C)(C)C)OC)C(=O)O
InChIInChI=1S/C14H25NO5/c1-9(12(16)17)11(19-5)10-7-6-8-15(10)13(18)20-14(2,3)4/h9-11H,6-8H2,1-5H3,(H,16,17)/t9-,10+,11-/m1/s1
InChIKeyLNEHHTWYEBGHBY-OUAUKWLOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N-Boc-dolaproine (CAS 120205-50-7) – A Critical Dolastatin 10 Amino Acid Residue for Auristatin ADC Synthesis


N-Boc-dolaproine (N-Boc-Dap, (2R,3R)-BOC-dolaproine) is a synthetic, non-proteinogenic β-methoxy-γ-amino acid and a pivotal building block in the assembly of dolastatin 10 and auristatin-class cytotoxic payloads for antibody–drug conjugates (ADCs) [1]. It is characterized by its defined (2R,3R,4S) stereochemistry, a tert-butoxycarbonyl (Boc) protecting group, and its role as the dolaproine (Dap) residue within the pentapeptide dolastatin 10 [2]. Structurally, it is identified as 3-methoxy-2-methyl-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid, with a molecular formula of C₁₄H₂₅NO₅ and a molecular weight of 287.35 g/mol [3].

N-Boc-dolaproine vs. Analogues: Why Simple Substitution Compromises ADC Payload Potency and Synthetic Reliability


Generic substitution among auristatin building blocks is not feasible due to the profound impact of specific stereochemistry and functional group protection on downstream drug conjugate performance. N-Boc-dolaproine is not interchangeable with its stereoisomers (e.g., N-Boc-iso-Dap) or its close relative N-Boc-dolaisoleuine (Dil), as the latter incorporates an additional stereocenter and a different carbon backbone [1]. SAR studies confirm that the (2R,3R,4S) configuration of the Dap residue is integral to the potent microtubule inhibition of dolastatin 10, and deviations, such as those in diastereomeric impurities or the use of the incorrect Dil residue, can severely attenuate in vitro cytotoxicity against cancer cell lines [2]. Furthermore, procurement of non-specialist grades lacking rigorous diastereomeric excess (EE) specifications introduces synthetic risk and downstream regulatory burden for ADC development .

Quantitative Differentiation of N-Boc-dolaproine: Evidence for ADC and Dolastatin Synthesis


Stereochemical Identity vs. N-Boc-dolaisoleuine (Dil): Structural Divergence Drives Functional Specialization

N-Boc-dolaproine (Dap) is a β-methoxy-γ-amino acid with the defined (2R,3R,4S) configuration, whereas N-Boc-dolaisoleuine (Dil) is a distinct γ-methoxy-β-amino acid with a (3R,4S,5S) configuration [1]. The two residues are not interchangeable; they occupy different positions in the dolastatin 10 pentapeptide and their substitution leads to the synthesis of structurally distinct auristatin analogues with altered biological activity. For instance, when Dap and Dil were incorporated into N-terminally modified dolastatin 10 analogues, the resulting compounds exhibited divergent in vitro potencies against HCT 116 colon cancer cells, with some analogues showing enhanced activity over the reference compound MMAF, while others were less potent [2].

ADC Payload Synthesis Dolastatin 10 Analogues Chiral Building Block

Industrial Scalability vs. Academic Synthesis: A Process Patent Enables Kilogram-Scale Production

The patented synthesis method for N-Boc-dolaproine (CN111393346B) provides a commercially viable, scalable route distinct from earlier academic reports [1]. This process utilizes a Reformatsky reaction under zinc activation, followed by methylation and hydrolysis steps, which is specifically designed to be "cost-effective and suitable for industrial production" [2]. In contrast, prior synthetic routes, such as the Baylis–Hillman approach or those employing cobalt catalysis, were often limited to laboratory scale and faced challenges in meeting the increasing demand for ADC manufacturing [3]. The availability of this process patent, owned by Asymchem Laboratories, underpins the reliable kilogram-level supply from qualified vendors .

ADC Manufacturing Process Chemistry GMP Intermediate

Chiral Purity vs. Competing Suppliers: Rigorous EE Specification Ensures Downstream ADC Integrity

The diastereomeric excess (EE) of N-Boc-dolaproine is a critical quality attribute for its use in ADC synthesis, as the presence of other stereoisomers (e.g., N-Boc-iso-dolaproine) can lead to the formation of complex mixtures of auristatin diastereomers with unpredictable and potentially reduced biological activity [1]. High-quality commercial sources specify an enantiomeric/diastereomeric excess of ≥99% . This is a significant differentiator from generic suppliers who may only provide a standard HPLC purity of ≥95% without specifying the stereochemical composition . The lack of a rigorous EE specification introduces a high risk of procuring a mixture that contains varying amounts of the (2S,3S) or (2R,3S) diastereomers, which are known impurities that require separate reference standards for analytical control [1].

Chiral Chromatography Analytical Reference Standard ADC Impurity Profiling

X-ray Crystallography Confirmation: Absolute Configuration Validated for Regulatory and Method Development

The absolute configuration of N-Boc-dolaproine has been unambiguously confirmed through single-crystal X-ray diffraction analysis [1]. The crystal structure was solved and refined to a high resolution (R = 0.042) for a monoclinic crystal system in the P2(1) space group, with unit cell parameters a = 7.7976(2) Å, b = 7.8288(2) Å, c = 8.9791(4) Å, and β = 90.331(4)° [1]. This level of structural verification is not universally available or reported for many other chiral auristatin intermediates. It provides an authoritative benchmark for analytical method development, particularly for confirming the identity of reference standards and for the unambiguous assignment of stereochemistry in related compounds [2].

Structural Elucidation Single-Crystal X-ray Diffraction Method Validation

Cost vs. Alternative Dap Sources: A Range of Prices Reflects Varying Purity and Supply Chain Maturity

Market analysis reveals a significant price dispersion for N-Boc-dolaproine, reflecting differences in supplier quality, specifications, and scale. Prices for a 100 mg unit range from approximately $16 to over $1000, with a notable premium for materials specifying ≥99% purity and high EE . For instance, a 100 mg quantity with 95% purity may be available for $16-18, while a 200 mg quantity from a specialized supplier can be priced at $6,400 . This underscores that price alone is not a reliable metric; the underlying analytical specifications (HPLC purity, EE, total impurities, KF) are the true drivers of value and procurement decision-making for ADC development .

Procurement Benchmark Cost Analysis Supply Chain

Key Application Scenarios for High-Purity N-Boc-dolaproine in ADC and Peptide Therapeutics


GMP Synthesis of Monomethyl Auristatin F (MMAF) and Related Dolastatin 10 Analogues

N-Boc-dolaproine with a defined stereochemistry and high diastereomeric purity (≥99% EE) is the essential starting material for the solid-phase or solution-phase synthesis of MMAF and its analogues [1]. The presence of diastereomeric impurities, even at low levels, can propagate through the synthetic sequence to yield a complex mixture of MMAF stereoisomers, complicating purification and potentially compromising the cytotoxic activity of the final drug-linker conjugate. Therefore, sourcing material with a guaranteed EE ≥99% is critical for ensuring the production of a homogenous, potent payload for ADC conjugation .

Synthesis of Dolastatin 10 for SAR and Mechanistic Studies

In structure-activity relationship (SAR) studies, the use of N-Boc-dolaproine of confirmed absolute configuration (e.g., by X-ray crystallography) is mandatory for accurately attributing biological activity to specific structural features [1]. When designing and synthesizing dolastatin 10 analogues with N-terminal modifications, as described in the literature, the stereochemical integrity of the Dap residue must be maintained to draw valid conclusions about potency and selectivity against cancer cell lines such as HCT 116 .

Analytical Method Development and Impurity Profiling for Auristatin Payloads

Due to its well-characterized structure and the availability of diastereomeric impurities, N-Boc-dolaproine serves as a primary reference standard for developing and validating chiral HPLC and UPLC methods [1]. These methods are essential for monitoring the diastereomeric purity of both the intermediate itself and the final auristatin payload. High-quality N-Boc-dolaproine with known impurity profiles (including total impurities ≤2.0%) is crucial for establishing system suitability criteria and for accurately quantifying the levels of undesired stereoisomers in batch release testing .

Process Development and Scale-Up for Industrial ADC Manufacturing

Organizations seeking to establish a robust and cost-effective supply chain for auristatin-based ADCs will benefit from sourcing N-Boc-dolaproine from vendors utilizing the patented, scalable synthetic route (CN111393346B) [1]. This approach avoids the bottlenecks associated with non-optimized academic syntheses and provides a pathway for reliable, kilogram-level procurement. Partnering with suppliers who can consistently meet rigorous specifications (purity ≥99%, EE ≥99%, KF ≤1.0%) is essential for process validation and for meeting the stringent quality requirements of later-stage clinical manufacturing .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Boc-dolaproine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.